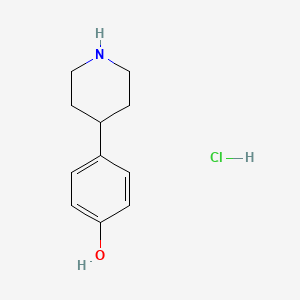

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

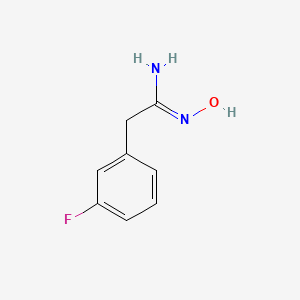

“trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O3 . It is used in diverse scientific research due to its multifunctionality, enabling applications in drug synthesis, material science, and catalysis.

Molecular Structure Analysis

The molecular structure of “trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3,4-dimethylbenzoyl group . The InChI code for this compound is 1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.30 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 54.4 Ų . The compound is chiral, with two defined atom stereocenters .Scientific Research Applications

Muconic Acid Isomers as Platform Chemicals

Muconic acid, which shares a connection to cyclopentane structures through its role in the synthesis of value-added products and polymers, is highlighted for its versatility and potential in biobased economies. The review by Khalil et al. (2020) offers an overview of production, synthesis routes, and valorization of muconic acid isomers, indicating the broad potential of cyclopentane derivatives in material science and green chemistry Khalil et al., 2020.

Jasmonic Acid and Its Derivatives

Research on jasmonic acid, a plant hormone with a cyclopentanone core, underscores the importance of such compounds in medicinal chemistry. Ghasemi Pirbalouti et al. (2014) review its synthesis, biological activities, and potential as drugs and prodrugs, suggesting applications in therapeutics and nutraceuticals Ghasemi Pirbalouti et al., 2014.

Synthesis and Applications of Benzofused Thiazole Derivatives

Raut et al. (2020) discuss benzofused thiazole derivatives, evaluated for antioxidant and anti-inflammatory activities, highlighting the potential for cyclopentane-related structures in pharmacological applications Raut et al., 2020.

Cyclopentanone in Industry

The review on cyclopentanone production processes by Sinopec Shanghai (2011) emphasizes its role as a chemical intermediate in the production of fragrances and as a solvent, demonstrating the industrial relevance of cyclopentane derivatives Sinopec Shanghai, 2011.

properties

IUPAC Name |

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWQRAGCGYSIG-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641340 |

Source

|

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-19-0 |

Source

|

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)

![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)